2-[(4-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
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Overview
Description
2-[(4-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-d]imidazole core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the intermediate thiadiazole . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
2-[(4-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be explored for its antiviral, antibacterial, and antifungal properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-[(2-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
What sets 2-[(4-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide apart is its unique thieno[3,4-d]imidazole core, which imparts distinct chemical and biological properties. This core structure is less common compared to other heterocyclic systems, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H16Cl2N2O2S2 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide |
InChI |
InChI=1S/C18H16Cl2N2O2S2/c19-13-3-1-12(2-4-13)9-25-18-21-16-10-26(23,24)11-17(16)22(18)15-7-5-14(20)6-8-15/h1-8,16-17H,9-11H2 |
InChI Key |
AZBQINHTUGCKKG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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